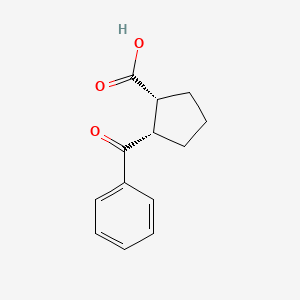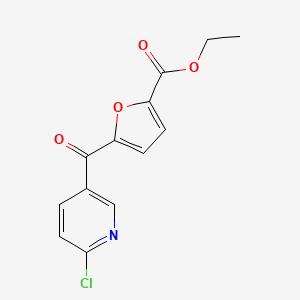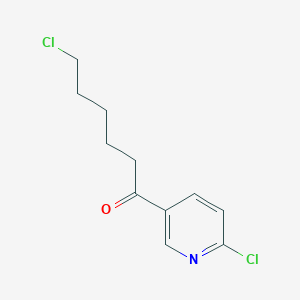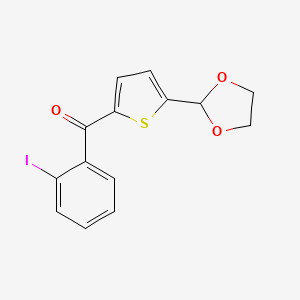
6-(3,5-Difluorophenyl)-6-oxohexanoic acid
Vue d'ensemble
Description
The compound “6-(3,5-Difluorophenyl)-6-oxohexanoic acid” is a complex organic molecule. It contains a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached, and a hexanoic acid group, which is a six-carbon chain with a carboxylic acid group at the end .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with fluorine atoms at the 3 and 5 positions, connected to a six-carbon chain with a ketone (C=O) at the 6 position and a carboxylic acid group at the end .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms and the carboxylic acid group in this compound would likely make it relatively polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique
1. Mass Spectrometry Analysis
6-(3,5-Difluorophenyl)-6-oxohexanoic acid has been utilized in mass spectrometric studies to understand the fragmentation behavior of monocarboxylic acids. It helped in elucidating fragmentation pathways, aiding in the development of better analytical techniques (Kanawati et al., 2007).
2. Synthesis and Interconversion Studies
This compound has been involved in synthesis and interconversion research. For instance, studies on the conversion of related compounds have provided insights into chemical reactions that may be useful for developing new synthetic methods and pharmaceutical compounds (Short & Rockwood, 1969).
3. Biotransformation Research
Research involving the biotransformation of similar fluorotelomer alcohols by fungi like Phanerochaete chrysosporium highlights the potential of using biological means for the degradation of environmentally persistent substances (Tseng et al., 2014).
4. Crystallographic Studies
Studies on crystal structures of related compounds provide valuable information on molecular geometry, which is crucial for understanding the physical and chemical properties of substances, potentially leading to the development of new materials (Feeder & Jones, 1994).
5. Anti-inflammatory Agent Synthesis
This compound and its derivatives have been synthesized and tested for anti-inflammatory properties, contributing to pharmaceutical research and drug development (Abouzid et al., 2007).
6. Environmental Fate and Biodegradation Studies
Research on the environmental fate and biodegradation of fluorotelomer alcohols and related compounds has implications for understanding the impact of industrial chemicals on ecosystems and developing strategies for pollution mitigation (Zhang et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(3,5-difluorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-9-5-8(6-10(14)7-9)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRSZBJFIFKPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645308 | |
| Record name | 6-(3,5-Difluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871127-79-6 | |
| Record name | 3,5-Difluoro-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871127-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,5-Difluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)







